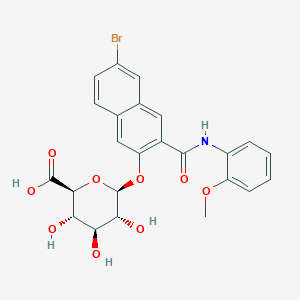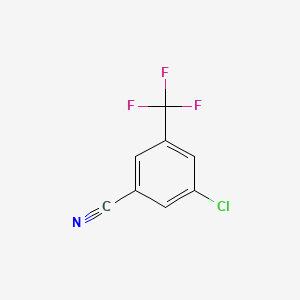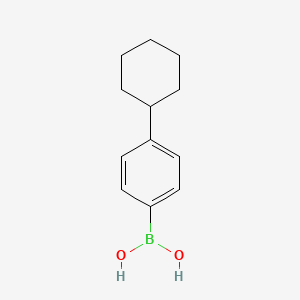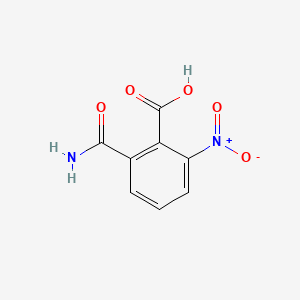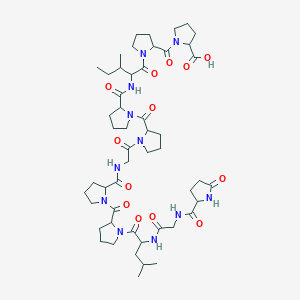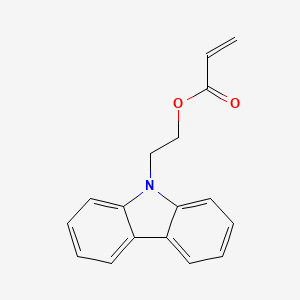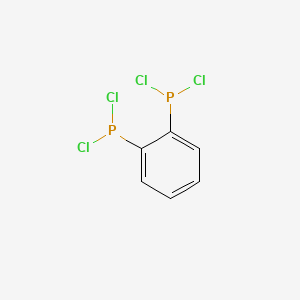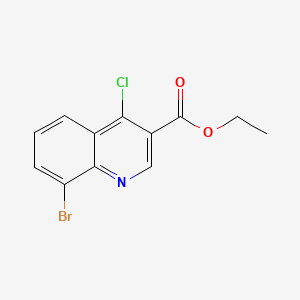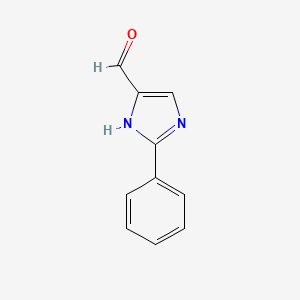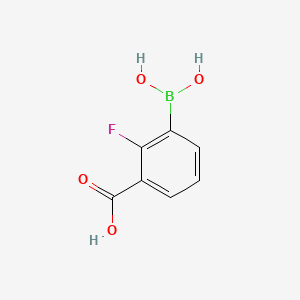
Acide 3-carboxy-2-fluorophénylboronique
Vue d'ensemble
Description
3-Carboxy-2-fluorophenylboronic acid (3-CFPA) is an organic compound that is used in a variety of scientific research applications. It is a boronic acid derivative, meaning it contains a boron atom that is bound to two oxygen atoms. It is also a carboxylic acid, meaning it contains a carboxyl group (COOH) that is bound to an aromatic ring. 3-CFPA has been used extensively in the synthesis of various compounds, as well as in the study of biochemical and physiological effects.
Applications De Recherche Scientifique
Administration Intracellulaire de l'ARNsi
Acide 3-carboxy-2-fluorophénylboronique : a été utilisé dans le développement de micelles de complexe polyionique sensibles à l'ATP pour l'administration intracellulaire améliorée de l'acide ribonucléique interférent (ARNsi). Cette application est cruciale dans la thérapeutique oligonucléotidique, où l'administration de l'ARNsi dans les cellules représente un défi majeur. Le groupe acide boronique joue un rôle essentiel dans la stabilisation de la structure de la micelle par le biais d'interactions covalentes et hydrophobes, facilitant ainsi l'administration efficace de l'ARNsi dans les cellules .
Récepteurs d'Anions pour les Électrolytes Polymérisés
Ce composé sert de réactif dans la préparation d'esters de catéchol phénylboronique, qui sont des candidats prometteurs en tant que récepteurs d'anions pour les électrolytes polymérisés. Ces esters peuvent potentiellement améliorer les performances des électrolytes polymérisés, qui sont des composants essentiels dans divers dispositifs électrochimiques .
Synthèse d'Alcools Allyliques Trisubstitués
L'acide est utilisé dans la synthèse diastéréosélective d'alcools allyliques trisubstitués par arylation catalysée au rhodium. Ce procédé est précieux pour la création de molécules complexes avec un contrôle stéréochimique élevé, ce qui est important dans la synthèse des produits pharmaceutiques et des produits naturels .
Réactions d'Arylation de Suzuki-Miyaura
Il agit comme un réactif dans les réactions d'arylation de Suzuki-Miyaura sélectives de site. Cette application est significative dans le domaine de la synthèse organique, permettant la formation de liaisons carbone-carbone de manière précise et contrôlée .
Réactions d'Addition Enantiosélectives
Le composé est impliqué dans les réactions d'addition enantiosélectives catalysées au rhodium. Ces réactions sont essentielles pour produire des molécules chirales, qui sont essentielles au développement de divers médicaments et principes actifs pharmaceutiques .
Polymères Sensibles au Glucose
Les dérivés d'acide phénylboronique, y compris l'This compound, ont été étudiés pour leur capacité à fonctionner comme des polymères sensibles au glucose. Cette application est particulièrement prometteuse dans le traitement du diabète, où ces polymères peuvent permettre la libération d'insuline autorégulée .
Cicatrisation des Plaies et Ciblage Tumoral
La conjugaison de dérivés d'acide phénylboronique avec la chitine a montré un potentiel dans la cicatrisation des plaies et le ciblage tumoral. Ces conjugués peuvent être utilisés pour développer des matériaux qui répondent à l'environnement physiologique, aidant au processus de cicatrisation et à l'administration ciblée de médicaments .
Préparation de Biphényles Biologiquement Actifs
Enfin, ce composé est utilisé dans la préparation de biphényles biologiquement actifs, qui sont importants en chimie médicinale pour leurs diverses activités biologiques et leurs applications thérapeutiques potentielles .
Mécanisme D'action
Target of Action
The primary target of 3-Carboxy-2-fluorophenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The 3-Carboxy-2-fluorophenylboronic acid, as an organoboron reagent, plays a crucial role in this reaction .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, 3-Carboxy-2-fluorophenylboronic acid interacts with its targets through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In transmetalation, 3-Carboxy-2-fluorophenylboronic acid, which is formally nucleophilic, is transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, facilitated by 3-Carboxy-2-fluorophenylboronic acid, affects the carbon–carbon bond formation pathway . This leads to the creation of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
Its role in the suzuki–miyaura cross-coupling reaction suggests that it is readily prepared and relatively stable , which could impact its bioavailability.
Result of Action
The molecular and cellular effects of 3-Carboxy-2-fluorophenylboronic acid’s action primarily involve the formation of new carbon–carbon bonds . This can lead to the synthesis of a wide range of organic compounds, contributing to various chemical reactions and processes .
Action Environment
The action, efficacy, and stability of 3-Carboxy-2-fluorophenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction conditions, which are exceptionally mild and functional group tolerant , can affect the performance of 3-Carboxy-2-fluorophenylboronic acid. Additionally, the presence of other reactants and catalysts in the reaction environment can also impact the action of 3-Carboxy-2-fluorophenylboronic acid .
Analyse Biochimique
Biochemical Properties
3-Carboxy-2-fluorophenylboronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction . This reaction is widely used in organic synthesis to form carbon-carbon bonds. The compound interacts with palladium catalysts to facilitate the transmetalation process, where the boron atom transfers its organic group to the palladium center . Additionally, 3-Carboxy-2-fluorophenylboronic acid can interact with enzymes and proteins that contain active sites capable of forming reversible covalent bonds with boronic acids, such as serine proteases .
Cellular Effects
It is known that boronic acids can influence cell signaling pathways, gene expression, and cellular metabolism by interacting with key biomolecules . For instance, 3-Carboxy-2-fluorophenylboronic acid may inhibit or activate specific enzymes, leading to changes in metabolic flux and gene expression patterns .
Molecular Mechanism
At the molecular level, 3-Carboxy-2-fluorophenylboronic acid exerts its effects through binding interactions with biomolecules. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophilic groups present in enzymes and proteins . This interaction can result in enzyme inhibition or activation, depending on the specific target and context . Additionally, 3-Carboxy-2-fluorophenylboronic acid can modulate gene expression by influencing transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of 3-Carboxy-2-fluorophenylboronic acid are crucial factors that influence its long-term effects on cellular function . The compound is generally stable under standard storage conditions, but its activity may decrease over time due to hydrolysis or other degradation processes . Long-term studies have shown that 3-Carboxy-2-fluorophenylboronic acid can have sustained effects on cellular metabolism and gene expression, although the specific outcomes depend on the experimental conditions .
Dosage Effects in Animal Models
The effects of 3-Carboxy-2-fluorophenylboronic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on cellular function and metabolic pathways . At high doses, it can cause toxic or adverse effects, such as enzyme inhibition and disruption of cellular homeostasis . Threshold effects have been observed, indicating that there is a critical concentration above which the compound’s toxicity significantly increases .
Metabolic Pathways
3-Carboxy-2-fluorophenylboronic acid is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors . The compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, the citric acid cycle, and other metabolic processes . Additionally, 3-Carboxy-2-fluorophenylboronic acid can affect metabolite levels by altering the balance between synthesis and degradation pathways .
Transport and Distribution
Within cells and tissues, 3-Carboxy-2-fluorophenylboronic acid is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites where it can exert its biochemical effects . The distribution of 3-Carboxy-2-fluorophenylboronic acid is influenced by its chemical properties, such as solubility and affinity for cellular components .
Subcellular Localization
The subcellular localization of 3-Carboxy-2-fluorophenylboronic acid is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . For example, the compound may be localized to the cytoplasm, nucleus, or mitochondria, depending on the presence of specific targeting sequences . This localization can affect the compound’s activity and function, as it interacts with different biomolecules in various cellular compartments .
Propriétés
IUPAC Name |
3-borono-2-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BFO4/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3,12-13H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSFOCMCMFDBOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C(=O)O)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30402533 | |
| Record name | 3-CARBOXY-2-FLUOROPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1072952-09-0 | |
| Record name | 3-Borono-2-fluorobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072952-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-CARBOXY-2-FLUOROPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



